1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS No.: 119915-47-8
Cat. No.: VC20852646
Molecular Formula: C14H11F2NO3
Molecular Weight: 279.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 119915-47-8 |
---|---|
Molecular Formula | C14H11F2NO3 |
Molecular Weight | 279.24 g/mol |
IUPAC Name | 1-cyclopropyl-6,7-difluoro-5-methyl-4-oxoquinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C14H11F2NO3/c1-6-11-10(4-9(15)12(6)16)17(7-2-3-7)5-8(13(11)18)14(19)20/h4-5,7H,2-3H2,1H3,(H,19,20) |
Standard InChI Key | MXSIBAIBBZICDJ-UHFFFAOYSA-N |
SMILES | CC1=C2C(=CC(=C1F)F)N(C=C(C2=O)C(=O)O)C3CC3 |
Canonical SMILES | CC1=C2C(=CC(=C1F)F)N(C=C(C2=O)C(=O)O)C3CC3 |
Introduction
Chemical Structure and Properties
1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid contains the characteristic quinolone core structure with specific substitutions that influence its physicochemical properties and potential biological activity. The compound features a cyclopropyl group at position 1, fluorine atoms at positions 6 and 7, a methyl group at position 5, and the essential carboxylic acid functionality at position 3 that is critical for antimicrobial activity.
Structural Comparison
This compound is structurally similar to 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid (CAS No. 93107-30-3), differing only by the addition of a methyl group at the 5-position . The close structural relative is known to be a metabolite of Moxifloxacin and is used in the synthesis of chiral aminopiperidinyl quinolones as antibacterial agents against resistant pathogens .
Physical and Chemical Properties
The physicochemical properties of 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be extrapolated from its unmethylated analog and similar quinolone derivatives. The expected properties are summarized in Table 1.
Table 1: Estimated Physicochemical Properties of 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Property | Estimated Value | Basis of Estimation |
---|---|---|
Molecular Formula | C₁₄H₁₁F₂NO₃ | Addition of CH₂ to C₁₃H₉F₂NO₃ |
Molecular Weight | 279.24 g/mol | Calculated from formula (265.21 + 14.03) |
Appearance | White to off-white crystalline powder | Typical for quinolone carboxylic acids |
Solubility | Poorly soluble in water; soluble in basic aqueous solutions and polar organic solvents | Characteristic of fluoroquinolones |
Melting Point | 220-240°C (estimated) | Based on similar quinolone structures |
pKa | ~6.0-6.5 (carboxylic acid) | Typical for fluoroquinolone carboxylic acids |
Log P | ~1.8-2.2 | Increased relative to unmethylated analog due to methyl group |
The addition of the methyl group at position 5 is expected to slightly increase the lipophilicity of the compound compared to its unmethylated analog, potentially enhancing membrane penetration while maintaining water solubility in physiological conditions when ionized.
Synthesis and Production Methods
The synthesis of 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid would likely follow pathways similar to those used for related fluoroquinolones, with modifications to introduce the methyl group at position 5.
Key Intermediates
The synthesis would likely involve several key intermediates, including a properly substituted aniline derivative and cyclopropylamine. The related compound (without the 5-methyl group) is known to be an intermediate in the synthesis of ciprofloxacin hydrochloride , suggesting similar synthetic approaches could be employed with appropriate modifications.
Biological Activity and Pharmacological Properties
Based on the structural similarity to established fluoroquinolones, 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid would be expected to exhibit significant antimicrobial activity, particularly against Gram-negative bacteria.
Structure-Activity Relationship
The inclusion of a methyl group at position 5 could potentially modify the biological activity compared to the unmethylated analog. In fluoroquinolones, structural modifications often influence:
-
Spectrum of antimicrobial activity
-
Potency against specific bacterial strains
-
Pharmacokinetic properties
-
Toxicity and side effect profiles
The 5-methyl substitution would likely affect the compound's interaction with bacterial DNA gyrase and topoisomerase IV, the primary targets of fluoroquinolones, potentially altering its efficacy against resistant bacterial strains.
Comparison with Related Quinolones
Table 2 presents a comparison of the potential properties of 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with structurally related quinolones.
Table 2: Comparison of 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with Related Compounds
Analytical Methods and Characterization
Spectroscopic Properties
The spectroscopic properties of 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid would be valuable for its identification and characterization. Expected spectroscopic features include:
-
UV-Visible spectroscopy: Characteristic absorption maxima typical of quinolone structures
-
FTIR: Strong carbonyl absorptions (carboxylic acid and 4-oxo groups)
-
NMR: Distinctive patterns for the cyclopropyl, methyl, and aromatic protons, with coupling to fluorine atoms
Chromatographic Analysis
HPLC methods would likely be effective for analyzing the purity and identifying the compound, similar to techniques used for other fluoroquinolones. LC-MS techniques would provide detailed structural confirmation through mass spectral analysis.
Structure-Activity Relationships and Medicinal Chemistry
Impact of the 5-Methyl Substitution
The addition of a methyl group at position 5 of the quinolone ring system represents a significant structural modification with potential implications for biological activity. This modification could affect:
-
Binding affinity to target enzymes (DNA gyrase and topoisomerase IV)
-
Permeability across bacterial membranes
-
Susceptibility to efflux mechanisms in resistant bacteria
-
Metabolism and pharmacokinetic properties
Comparison with Clinical Fluoroquinolones
The structural features of 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be compared with clinically established fluoroquinolones to predict potential efficacy and applications.
Table 3: Structural Comparison with Clinical Fluoroquinolones
Position | Target Compound | Ciprofloxacin | Moxifloxacin | Potential Impact of Difference |
---|---|---|---|---|
1 | Cyclopropyl | Cyclopropyl | Cyclopropyl | Similar potency against DNA gyrase |
5 | Methyl | H | H | Potentially enhanced lipophilicity and cell penetration |
6 | F | F | F | Maintained core antimicrobial activity |
7 | F | Piperazine | Diazabicyclononyl | Potentially different spectrum of activity |
8 | H | H | Methoxy | Possible differences in toxic effects |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume